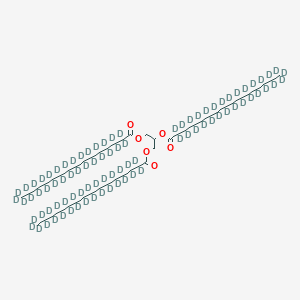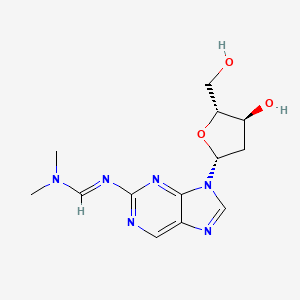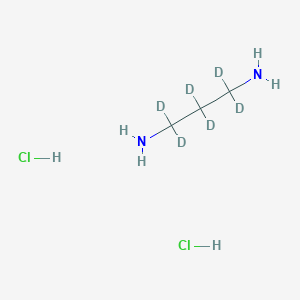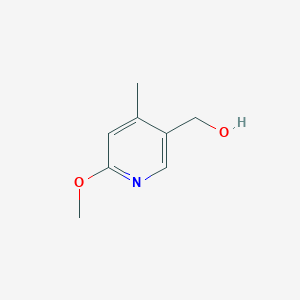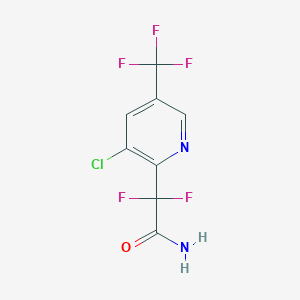
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps and reagents . For instance, one method involves a Pd-catalyzed coupling reaction . Another method involves the use of PhOCOCl, DIPEA, DMAP, and other reagents .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which enhances its reactivity and makes it suitable for constructing complex molecular architectures. The compound’s unique structure features a trifluoromethyl group.Chemical Reactions Analysis
This compound participates in various chemical reactions . For example, it can act as a reactant in the synthesis of novel imidazo . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure, which includes a trifluoromethyl group. This moiety imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide is closely related to pyridine derivatives, particularly those containing fluorine, which are essential in synthesizing pesticides (Lu Xin-xin, 2006). The synthesis methods and applications of similar compounds, like 2-chloro-5-trifluromethyl pyridine, highlight their use in pharmaceuticals, agrochemicals, and biochemicals, especially in herbicides (Li Zheng-xiong, 2004).
Crystal Structure and Interactions
The crystal structure of compounds like fluazinam, which contain 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, provides insights into the chemical interactions and stability of related compounds (Youngeun Jeon et al., 2013). Understanding these interactions is crucial for developing new applications in chemistry and materials science.
Medicinal Chemistry
Derivatives of 2-chloro-5-trifluoromethyl pyridine have been studied for their potential as thrombin inhibitors, an important aspect in medical research, specifically for blood clotting disorders (L. Lee et al., 2007). This indicates the potential of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide in medicinal applications.
Agricultural Applications
The use of pyridine derivatives in the agriculture sector, particularly as intermediates in insecticides like tefluthrin, highlights another significant application area (Dongqing Liu et al., 2006). Research in this field contributes to the development of more effective and safer agricultural chemicals.
Future Research Trends
Ongoing research and development in fluorine-containing heterocycles, particularly in the synthesis of new derivatives with potential biological activities, indicate the versatility and future potential of compounds like 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide (E. A. Bakhite et al., 2014). This area of research is likely to continue expanding, exploring new applications in various scientific fields.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5N2O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(15)17/h1-2H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUVOMDUAIODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)N)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



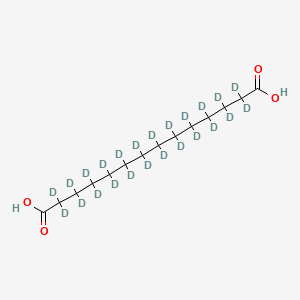
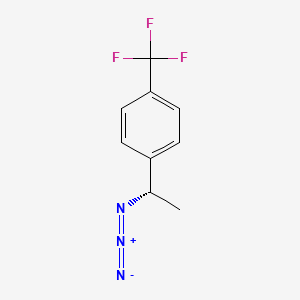
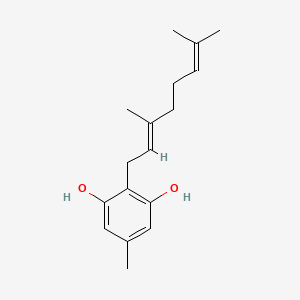
![2,6-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1436214.png)
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
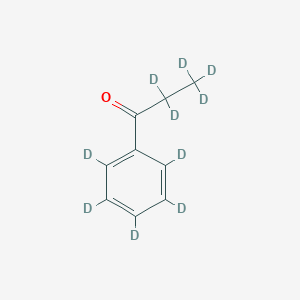
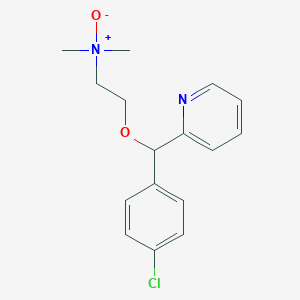
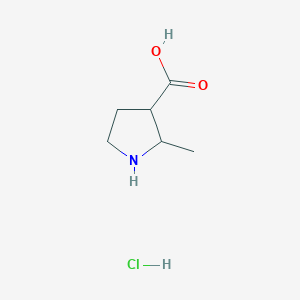
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
